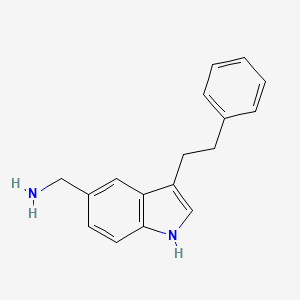
1-Chloro-4-(1,2-difluoroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1,2-difluoroethenyl)benzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where a chlorine atom and a difluoroethenyl group are substituted at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-difluoroethenyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,2-difluoroethenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines under basic conditions.
Electrophilic Addition: The difluoroethenyl group can participate in electrophilic addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Addition: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst .
Major Products Formed:
Nucleophilic Substitution: Formation of 1-hydroxy-4-(1,2-difluoroethenyl)benzene.
Electrophilic Addition: Formation of 1-chloro-4-(1,2-difluoroethyl)benzene.
Oxidation: Formation of 1-chloro-4-(1,2-difluoroepoxy)benzene.
Reduction: Formation of 1-chloro-4-(1,2-difluoroethyl)benzene .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,2-difluoroethenyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and difluoroethenyl group provide sites for nucleophilic and electrophilic attacks, respectively. The compound can form intermediates such as Meisenheimer complexes during nucleophilic aromatic substitution reactions . These intermediates are stabilized by resonance, allowing for further reactions to occur .
Comparison with Similar Compounds
1-Chloro-4-(1-chloro-2,2-difluoroethyl)benzene: Similar structure but with an additional chlorine atom on the ethyl group.
1-Chloro-2,4-difluorobenzene: Similar structure but with fluorine atoms at different positions on the benzene ring.
1,4-Dichlorobenzene: Similar structure but with two chlorine atoms instead of a difluoroethenyl group.
Uniqueness: 1-Chloro-4-(1,2-difluoroethenyl)benzene is unique due to the presence of both a chlorine atom and a difluoroethenyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
316173-82-7 |
|---|---|
Molecular Formula |
C8H5ClF2 |
Molecular Weight |
174.57 g/mol |
IUPAC Name |
1-chloro-4-(1,2-difluoroethenyl)benzene |
InChI |
InChI=1S/C8H5ClF2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H |
InChI Key |
LEENKDIPVKFHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CF)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)


![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)


![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)

![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)

